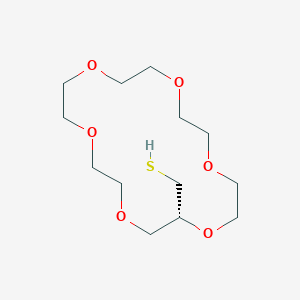
(R)-(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanethiol is a complex organosulfur compound. It features a thiol group attached to a macrocyclic ether, making it a unique molecule with potential applications in various fields such as chemistry, biology, and industry. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanethiol typically involves the following steps:
Formation of the Macrocyclic Ether: The macrocyclic ether can be synthesized through a cyclization reaction involving ethylene glycol derivatives. This step often requires the use of strong acids or bases as catalysts and is conducted under reflux conditions to ensure complete cyclization.
Introduction of the Thiol Group: The thiol group is introduced via a nucleophilic substitution reaction. This involves reacting the macrocyclic ether with a thiolating agent such as thiourea, followed by hydrolysis to yield the desired thiol compound.
Industrial Production Methods
Industrial production of ®-(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanethiol may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.
化学反応の分析
Types of Reactions
Oxidation: The thiol group in ®-(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanethiol can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can undergo reduction reactions, particularly at the sulfur atom, using reducing agents like lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates and other reduced sulfur species.
Substitution: Various substituted ethers and thioethers.
科学的研究の応用
Chemistry
In chemistry, ®-(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanethiol is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and material science.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research. It can be used to study protein-thiol interactions and as
特性
分子式 |
C13H26O6S |
|---|---|
分子量 |
310.41 g/mol |
IUPAC名 |
[(2R)-1,4,7,10,13,16-hexaoxacyclooctadec-2-yl]methanethiol |
InChI |
InChI=1S/C13H26O6S/c20-12-13-11-18-8-7-16-4-3-14-1-2-15-5-6-17-9-10-19-13/h13,20H,1-12H2/t13-/m1/s1 |
InChIキー |
UNILPIPHJQVHNI-CYBMUJFWSA-N |
異性体SMILES |
C1COCCOCCO[C@H](COCCOCCO1)CS |
正規SMILES |
C1COCCOCCOC(COCCOCCO1)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


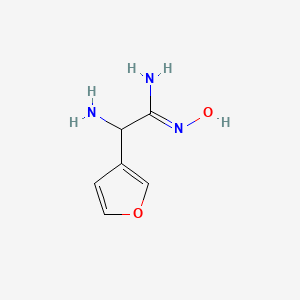
![tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861100.png)


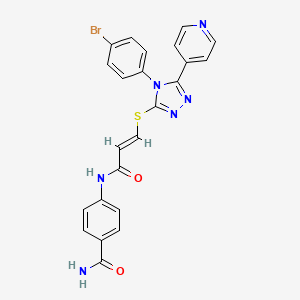
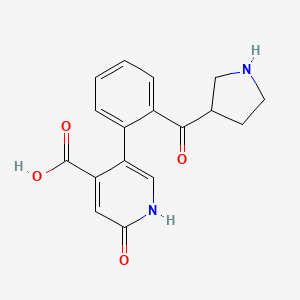
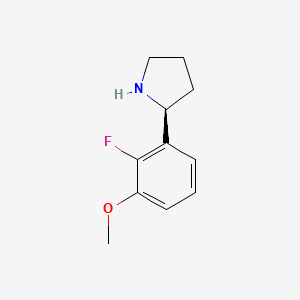

![6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12861153.png)
![[4-(3-Quinolinyl)phenyl]methanol](/img/structure/B12861154.png)


![N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B12861184.png)

